Welcome to the BenchChem Online Store!
molecular formula C4H5ClN4 B3291400 4-Chloro-N-methyl-1,3,5-triazin-2-amine CAS No. 872513-02-5

4-Chloro-N-methyl-1,3,5-triazin-2-amine

Cat. No. B3291400
M. Wt: 144.56 g/mol
InChI Key: TUPARYVBPKAGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08552002B2

Procedure details

To an ice cooled solution of 2,4-dichlor-[1,3,5]triazine (2.25 g, 15 mmol; WO 2004/072063, Expl. 9) in 20 ml of THF, MeNH2 (15 ml of 2 M solution in THF) is added. After 1 h the mixture is diluted with 15 ml of water and concentrated partially in vacuo. The precipitated title compound can be filtered off, washed with ice-water and dried: ESI-MS: 143 [M−H.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.[CH3:9][NH2:10]>C1COCC1.O>[Cl:8][C:6]1[N:5]=[CH:4][N:3]=[C:2]([NH:10][CH3:9])[N:7]=1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.25 g
Type
reactant
Smiles
ClC1=NC=NC(=N1)Cl
Name
Quantity
15 mL
Type
reactant
Smiles
CN
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated partially in vacuo
CUSTOM
Type
CUSTOM
Details
The precipitated title compound
FILTRATION
Type
FILTRATION
Details
can be filtered off
WASH
Type
WASH
Details
washed with ice-water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=NC=N1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.